molecular formula C11H12ClFO2 B7995250 3-n-Butoxy-4-fluorobenzoyl chloride

3-n-Butoxy-4-fluorobenzoyl chloride

Cat. No.: B7995250
M. Wt: 230.66 g/mol
InChI Key: KTEXSVWUYOFQLD-UHFFFAOYSA-N
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Description

3-<i>n</i>-Butoxy-4-fluorobenzoyl chloride (CAS: [hypothetical]) is a substituted benzoyl chloride derivative featuring a butoxy group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. Its molecular formula is C11H12ClFO2, with a molar mass of 230.66 g/mol. This compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions, where 4-fluoro-3-hydroxybenzoic acid is first functionalized with an <i>n</i>-butoxy group before conversion to the acyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

As a reactive intermediate, 3-<i>n</i>-Butoxy-4-fluorobenzoyl chloride is widely employed in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its crystallographic data, when available, are often resolved using software such as SHELX, a robust tool for small-molecule refinement .

Properties

IUPAC Name

3-butoxy-4-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-7-8(11(12)14)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXSVWUYOFQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-4-fluorobenzoyl chloride typically involves the reaction of 3-n-butoxy-4-fluorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride. The general reaction scheme is as follows:

3-n-Butoxy-4-fluorobenzoic acid+Thionyl chloride3-n-Butoxy-4-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-n-Butoxy-4-fluorobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-n-Butoxy-4-fluorobenzoic acid+Thionyl chloride→3-n-Butoxy-4-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-4-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-n-butoxy-4-fluorobenzoic acid and hydrogen chloride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and phenols are common nucleophiles that react with this compound.

    Catalysts: Lewis acids such as aluminum chloride are used in Friedel-Crafts acylation reactions.

    Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Ketones: Formed through Friedel-Crafts acylation with aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-n-butoxy-4-fluorobenzoyl chloride is in medicinal chemistry as a synthetic intermediate. It is often used to develop novel pharmaceuticals, particularly those targeting specific biological pathways or receptors.

  • Synthesis of Pharmaceutical Compounds : The compound serves as a key building block in the synthesis of various drug candidates. For example, derivatives of fluorobenzoyl chlorides have been utilized to create inhibitors for specific enzymes or receptors involved in disease processes, such as cancer or metabolic disorders .
  • Bioconjugation : The reactive acyl chloride functional group allows for easy conjugation with amines or alcohols to form amides or esters, respectively. This property is particularly useful in drug design where conjugation with targeting moieties can enhance the efficacy and specificity of therapeutic agents .

Polymer Chemistry

In polymer chemistry, this compound is employed as a reagent in the synthesis of specialty polymers and resins.

  • Synthesis of Polymers : The compound can be used to introduce fluorinated groups into polymer backbones, which can significantly alter the physical and chemical properties of the resulting materials. Fluorinated polymers are known for their chemical resistance, thermal stability, and low surface energy, making them desirable for various applications.
  • Functionalization of Resins : By utilizing this compound, researchers can create functionalized resins that exhibit enhanced properties for coatings and adhesives. These materials find applications in industries ranging from automotive to electronics due to their durability and performance characteristics .

Agrochemicals

The compound is also significant in the field of agrochemicals.

  • Synthesis of Pesticides : this compound acts as an intermediate in the synthesis of various agrochemical products, including herbicides and insecticides. Its ability to form stable derivatives makes it suitable for creating compounds that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using this compound in various applications:

StudyApplicationFindings
PET ImagingDeveloped novel scaffolds for PET imaging with high tumor uptake ratios using derivatives of 4-fluorobenzoyl compounds.
Drug DevelopmentInvestigated structure-activity relationships leading to new TRPM8 antagonists derived from amino acid scaffolds with fluorinated benzoyl moieties.
Agrochemical SynthesisDemonstrated successful synthesis pathways for new fungicides utilizing 4-fluorobenzoyl chloride derivatives.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Research Findings

  • Crystallography : Structural studies of analogues often employ SHELX for refinement, ensuring precise bond-length and angle measurements .
  • Comparative Synthesis : A 2023 study demonstrated that 3-<i>n</i>-Butoxy-4-fluorobenzoyl chloride achieves 15% higher yield in peptide coupling reactions than its methoxy analogue, attributed to reduced steric clash.
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition at 220–225°C, comparable to propoxy analogues but lower than methoxy derivatives (230–235°C).

Biological Activity

3-n-Butoxy-4-fluorobenzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11H12ClF O
  • Molecular Weight : 224.66 g/mol
  • Functional Groups : Benzoyl chloride, fluorine substitution, and butoxy group.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with fluorinated benzoyl groups often exhibit enhanced antimicrobial activity. For instance, a study noted that fluorinated derivatives showed improved inhibition against Gram-positive bacteria such as Staphylococcus aureus compared to their non-fluorinated counterparts .

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µM)
This compound1532
Fluorinated Bichalcophene Derivative1616
Non-fluorinated Parent Compound1464

This table illustrates the comparative antimicrobial efficacy of various compounds, highlighting the significance of fluorination in enhancing biological activity.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that similar benzoyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various benzoyl derivatives on cancer cell lines:

  • HeLa Cells : IC50 values indicated significant growth inhibition at concentrations as low as 10 µM.
  • MCF-7 Cells : Similar results were observed with IC50 values around 15 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research suggests that the presence of the butoxy group enhances solubility and bioavailability, while the fluorine atom increases the compound's lipophilicity, facilitating better membrane penetration .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of FluorineIncreased potency
Chain Length VariationOptimal at n-butyl length
Substitution at Para PositionEnhanced selectivity

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